molecular formula C23H30N2O2 B12768116 p-Methoxyfentanyl CAS No. 1688-41-1

p-Methoxyfentanyl

Cat. No.: B12768116
CAS No.: 1688-41-1
M. Wt: 366.5 g/mol
InChI Key: QKQAUPIOVFHVJI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxyfentanyl involves several steps, starting from the appropriate precursors. One common method involves the reaction of 4-methoxyphenylacetic acid with an appropriate amine to form the intermediate, which is then further reacted to produce this compound . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: p-Methoxyfentanyl undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

p-Methoxyfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of the receptor and subsequent inhibition of pain signals. The molecular targets involved include the mu-opioid receptor, which is responsible for the analgesic effects of the compound .

Comparison with Similar Compounds

p-Methoxyfentanyl is similar to other fentanyl analogs, such as:

  • 3-Methylbutyrfentanyl
  • 4-Fluorobutyrfentanyl
  • 4-Fluorofentanyl
  • α-Methylfentanyl
  • Acetylfentanyl
  • Benzylfentanyl
  • Furanylfentanyl
  • Homofentanyl

Uniqueness: this compound is unique due to its methoxy group at the para position, which slightly reduces its potency compared to fentanyl but still retains significant analgesic properties .

Properties

CAS No.

1688-41-1

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide

InChI

InChI=1S/C23H30N2O2/c1-3-23(26)25(20-9-11-22(27-2)12-10-20)21-14-17-24(18-15-21)16-13-19-7-5-4-6-8-19/h4-12,21H,3,13-18H2,1-2H3

InChI Key

QKQAUPIOVFHVJI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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